Antisauvagine-30 Trifluoroacetate Salt
Description
Overview of the Corticotropin-Releasing Factor Family of Peptides
The Corticotropin-Releasing Factor (CRF) family is composed of a group of structurally related neuropeptides that play crucial roles in a wide array of physiological processes. ambiopharm.com This family includes corticotropin-releasing hormone (CRH), urocortins (Ucn1, Ucn2, and Ucn3), urotensin-I, and sauvagine (B13155). ambiopharm.comnih.gov These peptides are integral to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. ambiopharm.com Beyond stress, the CRF family of peptides is involved in vasoregulation, thermoregulation, energy balance, and various metabolic and reproductive functions. ambiopharm.comomizzur.com
The discovery of these peptides has been incremental, with each new member adding another layer of complexity and specificity to the understanding of the CRF system. For instance, while CRH is the principal regulator of the HPA axis, the urocortins have been found to have more diverse roles and receptor affinities. nih.govnih.gov
Characterization of Corticotropin-Releasing Factor Receptors (CRFRs)
The biological effects of the CRF family of peptides are mediated through their interaction with two main types of G protein-coupled receptors (GPCRs): the CRF1 receptor (CRFR1) and the CRF2 receptor (CRFR2). nih.govnih.gov These receptors are encoded by distinct genes and exhibit different tissue distributions and ligand-binding affinities, which dictates their specific physiological roles. nih.govmdpi.com
Both CRFR1 and CRFR2 are coupled to Gs-adenylate cyclase signaling pathways, leading to the production of cyclic AMP (cAMP) upon activation. nih.gov However, there is evidence for tissue-specific coupling to other G-proteins and alternative signaling cascades. nih.gov
The CRF1 receptor is predominantly found in the anterior pituitary, cortex, cerebellum, and other brain regions associated with the stress response. guidetopharmacology.org While at least eight isoforms of the human CRF1 receptor (α, β, c, d, e, f, g, and h) have been identified due to alternative splicing, several of these are considered nonfunctional. nih.gov The primary functional isoform, CRF1α, is the main driver of the classic stress response initiated by CRH. plos.org CRH displays a significantly higher affinity for CRF1 receptors compared to CRF2 receptors. nih.gov
The CRF2 receptor has three main functional splice variants in mammals: CRF2α, CRF2β, and CRF2γ. nih.gov These subtypes differ in their N-terminal sequences and their distribution throughout the body. nih.gov In rodents, CRF2α is primarily expressed in the central nervous system, particularly in subcortical regions like the lateral septum and hypothalamus, while CRF2β is more prevalent in peripheral tissues such as the heart and skeletal muscle. genscript.comnih.gov The CRF2γ isoform has been identified in the human amygdala. nih.gov
Functionally, the CRF2 receptor and its subtypes are thought to be involved in modulating the stress response, with some evidence suggesting a role in the recovery from stress. nih.gov The endogenous ligands urocortin II and urocortin III are highly selective for CRF2 receptors. plos.org
Historical Context and Discovery of Antisauvagine-30 Trifluoroacetate (B77799) Salt as a CRF2 Antagonist
The quest for a deeper understanding of the distinct roles of CRFR1 and CRFR2 spurred the development of selective antagonists. While several non-peptide antagonists for CRFR1 were identified, the development of selective antagonists for CRF2 receptors proved more challenging. nih.gov
A significant breakthrough came from research focused on modifying the amino acid sequence of sauvagine, a peptide originally isolated from the skin of the frog Phyllomedusa sauvagei. ambiopharm.comnih.gov Through systematic truncation and amino acid substitution of sauvagine, researchers developed a highly specific antagonist for the mouse CRF2β receptor. nih.govmdpi.com This novel compound was named Antisauvagine-30 , with the designation "[dPhe11,His12]Svg(11–40)" denoting its specific chemical structure. nih.govmdpi.com
The "Trifluoroacetate Salt" designation arises from the purification process of the peptide. ambiopharm.comnih.gov Trifluoroacetic acid (TFA) is commonly used in reverse-phase high-performance liquid chromatography (HPLC) for peptide purification. ambiopharm.com As a result, the final lyophilized peptide product is often a salt with trifluoroacetate as the counter-ion. nih.gov While generally acceptable for in vitro research, the trifluoroacetate salt can sometimes interfere with certain biological assays. genscript.com
Subsequent studies demonstrated that Antisauvagine-30 binds with high affinity and selectivity to CRF2 receptors, exhibiting a 110-fold higher affinity for the mouse CRF2β receptor compared to the rat CRF1 receptor. nih.gov Further research confirmed its potent and selective antagonism of agonist-induced cAMP production in cells expressing CRF2β receptors. nih.gov The development of a radiolabeled version, 125I-Antisauvagine-30, provided a crucial tool for specifically labeling and characterizing CRF2 receptors in various tissues. nih.gov
Significance of Selective CRFR Antagonism in Research Paradigms
Selective antagonism provides a more precise alternative to less specific methods and is a cornerstone of modern pharmacological research. By using tools like Antisauvagine-30, scientists can probe the function of CRF2 receptors in different brain regions and peripheral systems, leading to a more nuanced understanding of the CRF system's role in health and disease. For instance, studies using Antisauvagine-30 have helped to clarify the role of CRF2 receptors in modulating social behavior and responses to different types of stressors. nih.gov
Properties
Molecular Formula |
C₁₆₁H₂₇₄N₄₈O₄₆S·C₂HF₃O₂ |
|---|---|
Molecular Weight |
3650.2611402 |
Synonyms |
Anti-SVG-30; [D-Phe-11,His12]-Sauvagine Fragment 11-40 Trifluoroacetate Salt; Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Antisauvagine 30 Trifluoroacetate Salt
Receptor Binding Profile and Affinity
Antisauvagine-30 exhibits a distinct receptor binding profile, demonstrating high affinity and selectivity for CRFR2 subtypes over CRFR1. This selectivity is a key feature of its pharmacological character.
Dissociation Constants (Kd) for CRF2 Receptor Subtypes
Antisauvagine-30 binds with high affinity to various corticotropin-releasing factor receptor 2 (CRFR2) subtypes across different species. nih.gov Studies using recombinant cell membranes have determined its dissociation constant (Kd) to be in the low nanomolar to picomolar range. For instance, it binds to mouse CRFR2β (mCRFR2β) with a Kd of 1.4 nM. medchemexpress.comtocris.comrndsystems.com Further characterization has shown a Ki value of 0.41 nM for mCRFR2β and 0.8 nM for human CRFR2α (hCRFR2α). nih.gov When using its radiolabeled version, ¹²⁵I-Antisauvagine-30, the binding affinity for human CRFR2A (hCRF₂A) was even higher, with a Kd of 125 pM, while for Xenopus CRFR2 (xCRF₂), the Kd was 1.1 nM. nih.gov This demonstrates its potent interaction with the CRF2 receptor.
| Receptor Subtype | Species | Constant | Value (nM) | Reference |
|---|---|---|---|---|
| CRFR2β | Mouse | Kd | 1.4 | medchemexpress.comtocris.com |
| CRFR2α | Human | Ki | 0.8 | nih.gov |
| CRFR2β | Mouse | Ki | 0.41 | nih.gov |
| CRFR2A | Human | Kd | 0.125 | nih.gov |
| CRFR2 | Xenopus | Kd | 1.1 | nih.gov |
Selectivity Profile Against CRF1 Receptors
A defining characteristic of Antisauvagine-30 is its selectivity for CRFR2 over CRFR1. nih.gov Binding experiments consistently show a significantly lower affinity for CRF1 receptors. The dissociation constant (Kd) for rat CRF1 receptors is reported to be 153.6 nM, which is approximately 110-fold higher than its affinity for mouse CRFR2β. tocris.comrndsystems.comnih.gov Similarly, another study reported a Kd of 150 nM for CRFR1. medchemexpress.com The inhibition constant (Ki) for human CRF1 (hCRF1) has been measured at 915 nM, compared to 1.75 nM for human CRF2α. caymanchem.com Other reported Ki values for rat and human CRF1 receptors range from 66 to 170 nM. nih.gov This marked difference in binding affinities underscores the compound's preference for the CRF2 receptor. nih.gov In fact, radiolabeled ¹²⁵I-Antisauvagine-30 was found to bind exclusively to CRF2 receptors and not to CRF1 receptors under the tested conditions. nih.gov
| Receptor | Species | Constant | Value (nM) | Reference |
|---|---|---|---|---|
| CRF2β | Mouse | Kd | 1.4 | medchemexpress.comtocris.comrndsystems.com |
| CRF1 | Rat | Kd | 153.6 | tocris.comrndsystems.com |
| CRF1 | (unspecified) | Kd | 150 | medchemexpress.com |
| CRF2α | Human | Ki | 1.75 | caymanchem.com |
| CRF1 | Human | Ki | 915 | caymanchem.com |
| CRF1 | Rat/Human | Ki | 66 - 170 | nih.gov |
Antagonistic Action at CRFR2
As a competitive antagonist, Antisauvagine-30 blocks the physiological effects of CRFR2 agonists, such as sauvagine (B13155) and urocortins. tocris.comnih.gov This antagonism is achieved by occupying the receptor's binding site without initiating the downstream signaling cascade, thereby preventing agonist-induced cellular responses.
Inhibition of Agonist-Induced Cyclic AMP Production
CRFR2 is a G protein-coupled receptor that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Antisauvagine-30 effectively counteracts this process. In human embryonic kidney (HEK293) cells expressing mouse CRFR2β, Antisauvagine-30 at a concentration of 10 nM inhibits the production of cAMP induced by the agonist sauvagine. caymanchem.com It demonstrates potent inhibition of sauvagine-stimulated cAMP accumulation in these cells, with a pA2 value of 8.49. tocris.comrndsystems.com The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist, providing a measure of antagonist potency. Research has identified it as a highly potent and selective agent for suppressing agonist-induced adenylate cyclase activity in cells expressing mCRFR2β. nih.gov While highly selective, it has been noted that at much higher concentrations (IC₅₀ = 1–2 µM), it can also block ovine CRF-induced cAMP accumulation in cells expressing rat CRF1 receptors. nih.gov
Modulation of Downstream Signaling Cascades
The antagonistic action of Antisauvagine-30 at CRFR2 extends to the modulation of intracellular signaling pathways that are downstream of cAMP production. By blocking the initial receptor activation, it prevents the cascade of events that lead to specific cellular functions.
One of the key downstream signaling cascades affected by CRFR2 activation is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cellular processes like gene expression and cell division. nih.gov Research in animal models has demonstrated that Antisauvagine-30 can prevent the stress-enhanced, MEK 1/2-dependent activation of ERK1/2. medchemexpress.comtocris.comrndsystems.com MEK1/2 and ERK1/2 are central kinases in the MAPK signaling cascade. nih.gov By blocking CRFR2, Antisauvagine-30 inhibits the activation of these downstream effectors, thereby modulating the cellular response to stress signals mediated by this pathway. medchemexpress.com
Protein Kinase A (PKA) Modulation
Antisauvagine-30 Trifluoroacetate (B77799) Salt exerts its effects as a corticotropin-releasing factor (CRF) receptor antagonist, which involves the modulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) pathway. CRF receptors, upon activation by an agonist, typically couple to G-proteins that stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.
Antisauvagine-30 functions by competitively inhibiting this process at CRF₂ receptors. In recombinant cell systems, such as Human Embryonic Kidney (HEK) 293 cells engineered to express mouse CRF₂β receptors (HEK-mCRFR2β), Antisauvagine-30 potently inhibits the cAMP accumulation stimulated by agonists like sauvagine. rndsystems.comtocris.com Specifically, it has been shown to suppress agonist-induced adenylate cyclase activity in these cells. nih.govnih.govpnas.org For instance, a 10 nM concentration of Antisauvagine-30 effectively inhibits sauvagine-induced cAMP production in HEK293 cells expressing mouse CRF₂β. caymanchem.com This blockade of cAMP production prevents the downstream activation of PKA, thereby inhibiting the cellular responses mediated by this pathway. While highly potent at CRF₂ receptors, Antisauvagine-30 can also block ovine CRF (oCRF)-induced cAMP accumulation in cells expressing rat CRF₁ receptors, although at significantly higher concentrations, with IC₅₀ values in the micromolar range. nih.gov
G Protein-Coupling Mechanisms
The interaction of Antisauvagine-30 with CRF receptors is intrinsically linked to the receptor's coupling with G proteins. nih.gov CRF receptors belong to the G protein-coupled receptor (GPCR) superfamily. nih.gov The binding of ligands to these receptors is sensitive to the receptor's coupling state with G proteins.
Studies on the CRF₂ receptor have revealed that its coupling to G-proteins influences ligand affinity, although to a much lesser extent compared to the CRF₁ receptor. nih.gov For the CRF₂ receptor, uncoupling from its G-protein results in only a modest reduction (1.2- to 6.5-fold) in agonist affinity, whereas the same process causes a dramatic decrease (92- to 1300-fold) for the CRF₁ receptor. nih.gov This suggests a fundamental difference in the G protein-coupling mechanisms between the two receptor subtypes.
Research using chimeric CRF₂/CRF₁ receptors has elucidated the structural basis for the selectivity of ligands like Antisauvagine-30. The selectivity of Antisauvagine-30 for the CRF₂ receptor is determined by the juxtamembrane domain of the receptor. nih.gov This finding indicates that CRF₂-selective antagonists primarily interact with this specific region, which is a key mechanism distinguishing their binding from that of endogenous agonists or CRF₁-selective ligands. nih.gov
Pharmacological Characterization in Recombinant Receptor Systems
Antisauvagine-30 has been extensively characterized as a potent and selective antagonist for the CRF₂ receptor using various recombinant receptor systems. rndsystems.comtocris.compnas.org These systems, typically involving cell lines like HEK 293 or CHO cells transfected with specific CRF receptor subtypes, allow for precise measurement of binding affinities and functional antagonism. nih.govnih.gov
Binding assays demonstrate that Antisauvagine-30 has a significantly higher affinity for CRF₂ receptors compared to CRF₁ receptors. nih.gov In membranes from HEK 293 cells expressing mouse CRF₂β (mCRFR2β), Antisauvagine-30 binds with a high affinity, showing a dissociation constant (Kd) of 1.4 nM. rndsystems.comtocris.com In contrast, its affinity for rat CRF₁ (rCRFR1) receptors expressed in the same cell line is substantially lower, with a Kd value of 153.6 nM. rndsystems.comtocris.com This represents a selectivity of over 100-fold for the CRF₂β receptor over the CRF₁ receptor. nih.govnih.gov Similarly, it is selective for human CRF₂α over CRF₁ receptors, with reported inhibitor constant (Ki) values of 1.75 nM and 915 nM, respectively. caymanchem.com
The radiolabeled version, ¹²⁵I-Antisauvagine-30, has been developed as a specific high-affinity radioligand for characterizing CRF₂ receptors. nih.gov It binds exclusively to human CRF₂ₐ (hCRF₂ₐ) and Xenopus CRF₂ (xCRF₂) receptors but not to human or Xenopus CRF₁ receptors. nih.gov The binding to hCRF₂ₐ is saturable and of very high affinity, with a Kd of 125 pM. nih.gov
Functionally, Antisauvagine-30 is a potent antagonist of agonist-induced signaling. In HEK cells expressing mCRFR2β, it effectively suppresses adenylate cyclase activity stimulated by agonists. nih.govnih.govpnas.org The antagonist potency, expressed as a pA₂ value, for inhibiting sauvagine-stimulated cAMP accumulation in these cells is 8.49. rndsystems.comtocris.com While it is a potent CRF₂ antagonist, some studies note that at concentrations several orders of magnitude higher than its binding affinity for CRF₂ receptors, it can also antagonize CRF₁ receptor-mediated responses. nih.gov
Table 1: Binding Affinity of Antisauvagine-30 for CRF Receptors in Recombinant Systems
| Receptor Subtype | Cell System | Ligand Type | Affinity Constant (Kd/Ki) | Reference |
| Mouse CRF₂β | HEK 293 | Antagonist | Kd = 1.4 nM | rndsystems.comtocris.com |
| Rat CRF₁ | HEK 293 | Antagonist | Kd = 153.6 nM | rndsystems.comtocris.com |
| Human CRF₂α | Not Specified | Antagonist | Ki = 1.75 nM | caymanchem.com |
| Human CRF₁ | Not Specified | Antagonist | Ki = 915 nM | caymanchem.com |
| Human CRF₂ₐ | Not Specified | Radioligand | Kd = 125 pM | nih.gov |
| Xenopus CRF₂ | Not Specified | Radioligand | Kd = 1.1 nM | nih.gov |
| Rat CRF₁ | HEK 293 | Antagonist | Ki = 154-166 nM | nih.gov |
| Human CRF₁ | HEK 293 | Antagonist | Ki = 100 nM | nih.gov |
Table 2: Functional Antagonism of Antisauvagine-30
| Receptor Subtype | Cell System | Agonist | Measured Effect | Potency (pA₂/IC₅₀) | Reference |
| Mouse CRF₂β | HEK-mCRF₂β | Sauvagine | Inhibition of cAMP accumulation | pA₂ = 8.49 | rndsystems.comtocris.com |
| Rat CRF₁ | HEK-rCRF₁ | oCRF | Inhibition of cAMP accumulation | IC₅₀ = 1-2 µM | nih.gov |
Structure Activity Relationships and Design Considerations for Antisauvagine 30 Trifluoroacetate Salt
Peptide Analogue Development and Optimization
Antisauvagine-30 was developed from the neuropeptide sauvagine (B13155), a member of the corticotropin-releasing factor (CRF) family of peptides. The design process involved synthesizing various truncated and conformationally constrained analogues based on the amino acid sequences of sauvagine (Svg), human/rat CRF (h/rCRF), ovine CRF (oCRF), and rat urocortin (rUcn). nih.govnih.gov
The developmental pathway began with a truncated fragment of sauvagine, specifically [dLeu¹¹]Svg(11–40), which demonstrated high specificity for the mouse CRF₂β receptor. nih.gov Subsequent optimization focused on enhancing the binding affinity of this peptide. This was achieved through the systematic replacement of key amino acids. The most significant enhancement in affinity was realized by replacing dLeu¹¹ with dPhe¹¹ and Glu¹² with His¹². nih.gov This dipeptide substitution resulted in the final compound, [dPhe¹¹,His¹²]Svg(11–40), which was named antisauvagine-30. nih.govnih.gov This optimized analogue proved to be the most potent and selective antagonist for suppressing agonist-induced activity at the CRF₂β receptor among the tested compounds. nih.govnih.gov
Influence of Amino Acid Sequence on Receptor Affinity and Selectivity
The amino acid sequence of Antisauvagine-30 is critical to its high affinity and remarkable selectivity for the CRF₂ receptor over the CRF₁ receptor. Research indicates that Antisauvagine-30 binds to the mouse CRF₂β receptor with a 110-fold higher affinity than to the rat CRF₁ receptor. nih.govnih.gov This selectivity is a key feature that distinguishes it from other CRF antagonists like astressin, which binds to both receptors with similar high affinity. nih.gov
| Compound | Receptor | Binding Affinity (Kd or Ki, nM) |
|---|---|---|
| Antisauvagine-30 | Mouse CRFR2β | 1.4 |
| Rat CRFR1 | 150 - 153.6 | |
| Antisauvagine-30 | Human CRFR2α | 1.75 |
| Human CRFR1 | 915 | |
| Astressin | Mouse CRFR2β | 4.0 ± 2.3 |
| Rat CRFR1 | 5.7 ± 1.6 | |
| [dLeu¹¹]Svg(11–40) | Mouse CRFR2β | 2.0 ± 0.6 |
| Rat CRFR1 | 160 ± 40 |
Role of N-Terminal Truncation
The creation of potent peptide antagonists from CRF-family agonists often involves the removal of amino acids from the N-terminus. nih.gov Deletion of the initial eight amino acids from ovine CRF (oCRF), for example, resulted in a peptide, oCRF(9–41), that lost its biological activity but was able to antagonize the actions of CRF. nih.gov This principle was applied in the design of Antisauvagine-30, which is an N-terminally truncated version of sauvagine, specifically corresponding to residues 11-40. nih.gov It is believed that the N-terminal portions of the full-length peptides are not only crucial for high-affinity binding to the CRF₁ receptor but also contribute significantly to ligand selectivity. nih.gov By removing this portion, the resulting fragment can act as an antagonist and its inherent selectivity for the CRF₂ receptor is unmasked and enhanced.
Impact of Specific Residue Substitutions (e.g., D-Phe¹¹, His¹²)
The specific substitutions at positions 11 and 12 are fundamental to the high affinity of Antisauvagine-30. The development process showed that the consecutive replacement of dLeucine¹¹ with d-Phenylalanine¹¹ and Glutamic acid¹² with Histidine¹² significantly enhanced the peptide's binding affinity for both CRF₁ and CRF₂ receptors. nih.gov This [dPhe¹¹, His¹²] dipeptide fragment is considered a general and important motif that increases the binding affinity of CRF peptide antagonists. nih.govpnas.org It has been suggested that the favorable arrangement of the adjacent phenylalanine and histidine residues in peptide antagonists is mimicked by the structural features of non-peptidic CRF₁ antagonists. pnas.org
Conformational Aspects and Ligand-Receptor Interactions
The three-dimensional structure of Antisauvagine-30 and its interaction with the receptor are key determinants of its antagonist properties. Predictive methods and structure-activity relationship studies suggest that members of the CRF family, including competitive antagonists, assume an α-helical conformation when they interact with their receptors. nih.govacs.org The binding of peptide agonists to CRF receptors is thought to follow a two-step model: the C-terminal end of the peptide first binds to the N-terminal extracellular domain of the receptor, which then orients the N-terminal portion of the ligand to interact with the juxtamembrane regions of the receptor to initiate activation. nih.govnih.gov As an N-terminally truncated antagonist, Antisauvagine-30 can likely engage in the initial binding step but cannot complete the second, activational step.
Derivatives and Analogues of Antisauvagine-30 Trifluoroacetate (B77799) Salt
The structure of Antisauvagine-30 has served as a template for the development of further derivatives with modified properties. nih.gov One such analogue is Astressin₂-B , which was designed to have a longer duration of action. nih.govacs.org This was achieved by introducing deletions and substitutions, including a covalent lactam constraint between residues 31 and 34, resulting in cyclo(31–34)[DPhe¹¹,His¹²,CαMeLeu¹³,³⁹,Nle¹⁷,Glu³¹,Lys³⁴]Ac-sauvagine(8–40). nih.govacs.org This derivative maintained a CRF₂ selectivity of over 100-fold. acs.org
Another derivative was created for research purposes by replacing the N-terminal d-Phe in Antisauvagine-30 with a photoactivatable phenyldiazirine residue, 4-(1-azi-2,2,2-trifluoroethyl)benzoyl (ATB). nih.gov This analogue, ATB-[His¹²]Svg(12-40) , retained high selective binding to the mouse CRF₂β receptor and allowed for covalent linking to the receptor for structural studies. nih.gov
Development of Radioligands (e.g., 125I-Antisauvagine-30) for Receptor Characterization
The characterization of corticotropin-releasing factor (CRF) receptors has been significantly advanced by the development of selective radioligands. Among these, 125I-Antisauvagine-30 has emerged as a crucial tool for specifically investigating CRF type 2 (CRF2) receptors. nih.gov Antisauvagine-30, an N-terminally truncated version of the CRF analog sauvagine, was initially identified as a specific antagonist for the mouse CRF2β receptor. nih.govnih.govnih.gov Its subsequent radiolabeling with iodine-125 created a high-affinity probe that allows for detailed in vitro and in vivo studies of CRF2 receptor pharmacology and distribution.
The synthesis and testing of 125I-Antisauvagine-30 revealed its high affinity and, most importantly, its remarkable selectivity for CRF2 receptors over CRF type 1 (CRF1) receptors. nih.gov In binding studies using membranes from cells expressing human CRF receptors, 125I-Antisauvagine-30 was shown to bind exclusively to hCRF2A receptors, with no detectable binding to hCRF1 receptors. nih.gov This selectivity is a significant advantage over other CRF radioligands, such as iodinated human CRF or sauvagine, which often bind to both receptor subtypes with varying affinities. nih.gov
The binding of 125I-Antisauvagine-30 to CRF2 receptors is both saturable and of high affinity. nih.gov For instance, studies have demonstrated a dissociation constant (Kd) of 125 pM for the human CRF2A receptor and 1.1 nM for the Xenopus CRF2 receptor. nih.gov This high affinity allows for the reliable detection and quantification of CRF2 receptors even in tissues with low receptor density.
Displacement binding experiments further confirmed the utility of 125I-Antisauvagine-30. In these assays, various unlabeled CRF analogs were able to displace the radioligand from hCRF2A and xCRF2 receptors in a manner consistent with their known binding profiles. nih.gov Furthermore, preliminary autoradiographic studies using 125I-Antisauvagine-30 on rat brain tissue showed specific binding to areas known to express CRF2 receptors. nih.gov These findings underscore the radioligand's effectiveness in mapping the anatomical distribution of these receptors.
The development of Antisauvagine-30 as a selective CRF2β antagonist was the result of systematic structure-activity relationship studies. nih.govnih.gov Researchers synthesized various truncated and conformationally constrained analogs of CRF, sauvagine, and urocortin and tested their binding affinities for CRF1 and CRF2β receptors. nih.govnih.gov These investigations revealed that certain modifications to the sauvagine sequence led to a dramatic increase in selectivity for the CRF2β receptor. nih.govnih.gov Specifically, the analog [DPhe11,His12]Svg(11-40), which was named Antisauvagine-30, proved to be the most potent and selective antagonist for suppressing agonist-induced activity in cells expressing the mCRF2β receptor. nih.govnih.gov
| Radioligand | Receptor Subtype | Dissociation Constant (Kd) | Reference |
| 125I-Antisauvagine-30 | Human CRF2A | 125 pM | nih.gov |
| 125I-Antisauvagine-30 | Xenopus CRF2 | 1.1 nM | nih.gov |
Table of Compounds
Preclinical Research Models and in Vitro Investigations
Cellular Models for Receptor Function Assessment
The functional assessment of Antisauvagine-30 has heavily relied on engineered cell lines that express specific subtypes of the CRF receptor. These cellular models provide a controlled environment to dissect the compound's interaction with its molecular targets.
HEK293 Cell Lines Expressing Recombinant CRFR Subtypes
Human Embryonic Kidney 293 (HEK293) cells are a cornerstone for studying the effects of Antisauvagine-30. These cells, when stably transfected with cDNA encoding for rat CRF receptor type 1 (rCRFR1) or mouse CRF receptor type 2β (mCRFR2β), serve as robust platforms for evaluating ligand binding and functional activity. nih.govtocris.com The use of HEK293 cells expressing different CRF receptor subtypes, including human CRF₁ (hCRF₁), human CRF₂ₐ (hCRF₂ₐ), Xenopus CRF₁ (xCRF₁), and Xenopus CRF₂ (xCRF₂), has been instrumental in determining the selectivity of Antisauvagine-30. nih.gov
These transfected HEK293 cell lines are particularly valuable for investigating the downstream signaling pathways activated by receptor engagement. For instance, studies have measured the ability of Antisauvagine-30 to inhibit agonist-stimulated cyclic AMP (cAMP) production, a key second messenger in the CRF receptor signaling cascade. nih.govtocris.com
A7r5 Cells for CRF2β Receptor Studies
In addition to genetically modified cell lines, naturally expressing cell lines like A7r5 are utilized. A7r5 cells, derived from rat thoracic aorta smooth muscle, endogenously express the CRF₂ᵦ receptor. These cells provide a more physiologically relevant system to study the binding characteristics of ligands like Antisauvagine-30 at the intrinsic rat CRF₂ᵦ receptor. nih.gov
Binding Assays and Competition Studies
Binding assays are fundamental in quantifying the affinity of Antisauvagine-30 for its target receptors. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a competitor compound (in this case, Antisauvagine-30) to displace the radioligand.
Radioligand Displacement Protocols
Radioligand displacement assays are a standard method to determine the binding affinity of unlabeled compounds. sigmaaldrich.comgiffordbioscience.com In the context of Antisauvagine-30, these assays are performed using membrane homogenates from cells expressing the target CRF receptor subtype. nih.govnih.gov Commonly used radioligands include [¹²⁵I-Tyr⁰]oCRF and [¹²⁵I-Tyr⁰]Svg. nih.govnih.gov
The protocol involves incubating the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled Antisauvagine-30. sigmaaldrich.com After reaching equilibrium, the bound and free radioligand are separated, typically by filtration, and the radioactivity of the bound fraction is measured. giffordbioscience.comnih.gov The concentration of Antisauvagine-30 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is then determined and used to calculate the equilibrium dissociation constant (Kᵢ). sigmaaldrich.com
Affinity Measurements for Uncoupled Receptors
The affinity of a ligand can be influenced by the coupling state of the G protein-coupled receptor (GPCR). To assess the affinity of Antisauvagine-30 for the uncoupled state of the CRF₁ receptor, competition binding assays have been conducted using [¹²⁵I]-astressin as the radioligand. nih.gov These studies provide insight into the compound's interaction with the receptor independent of G protein engagement.
Functional Assays Quantifying Receptor Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For Antisauvagine-30, these assays have focused on its ability to modulate agonist-induced signaling.
Studies have demonstrated that Antisauvagine-30 acts as a potent and selective antagonist of the CRF₂ receptor. tocris.comrndsystems.com In functional assays using HEK293 cells expressing the mouse CRF₂ᵦ receptor (HEK-mCRF₂ᵦ), Antisauvagine-30 effectively inhibits the accumulation of cAMP stimulated by the agonist sauvagine (B13155). tocris.comrndsystems.com The potency of this antagonism is quantified by the pA₂, a measure of the antagonist's affinity, which for Antisauvagine-30 in this system is 8.49. tocris.comrndsystems.com This indicates a high affinity for the CRF₂ receptor in a functional context.
Data Tables
Table 1: Binding Affinity of Antisauvagine-30 for CRF Receptor Subtypes
| Receptor Subtype | Radioligand | Kd (nM) | Ki (nM) | Cell Line | Reference |
| Mouse CRF₂β | [¹²⁵I-Tyr⁰]Svg | 1.4 | - | HEK293 | tocris.comrndsystems.com |
| Rat CRF₁ | [¹²⁵I-Tyr⁰]oCRF | 153.6 | - | HEK293 | tocris.comrndsystems.com |
| Human CRF₂ₐ | [¹²⁵I]-antisauvagine-30 | 0.125 | - | - | nih.gov |
| Xenopus CRF₂ | [¹²⁵I]-antisauvagine-30 | 1.1 | - | - | nih.gov |
| Human Uncoupled CRF₁ | [¹²⁵I]-astressin | - | 170 | - | nih.gov |
| Rat Uncoupled CRF₁ | [¹²⁵I]-astressin | - | 66 | - | nih.gov |
| Human CRF₁ | [¹²⁵I]-sauvagine | - | 100 | HEK293 | nih.gov |
| Rat CRF₁ | [¹²⁵I]-oCRF | - | 154-166 | HEK293 | nih.gov |
| Mouse CRF₂β | - | - | 0.41 | HEK293 | nih.gov |
| Human CRF₂ₐ | - | - | 0.8 | HEK293 | nih.gov |
| Rat Intrinsic CRF₂β | [¹²⁵I]sauvagine | - | 0.77 | A7r5 | nih.gov |
Table 2: Functional Antagonism of Antisauvagine-30
| Assay | Cell Line | Agonist | Measured Parameter | pA₂ | Reference |
| cAMP Accumulation | HEK-mCRF₂β | Sauvagine | Inhibition of cAMP production | 8.49 | tocris.comrndsystems.com |
Tissue Homogenate Binding Studies
To visualize and quantify the distribution of CRFR2 in various tissues, a radiolabeled version of Antisauvagine-30, ¹²⁵I-Antisauvagine-30, was synthesized. nih.gov This radioligand has proven to be a valuable tool due to its high affinity and specificity for CRFR2, with a dissociation constant (Kd) of 125 pM for the human CRFR2α subtype. nih.gov Importantly, ¹²⁵I-Antisauvagine-30 does not exhibit any significant binding to CRFR1, making it a highly selective probe for CRFR2. nih.gov
Preliminary autoradiographic studies using ¹²⁵I-Antisauvagine-30 on membrane homogenates from different rat brain structures have confirmed its utility in mapping CRFR2 distribution. nih.gov The binding of the radioligand was found to be specific to brain areas known to express CRFR2. nih.gov These findings demonstrate that ¹²⁵I-Antisauvagine-30 is a suitable high-affinity ligand for the specific labeling and characterization of CRFR2 receptors in the brain. nih.gov The use of this tool in conjunction with selective CRFR1 antagonists allows for a clear distinction and comparative analysis of the densities and localizations of both CRFR1 and CRFR2 in neural tissue. nih.gov
Preclinical Research Models and in Vivo Investigations
Animal Models for Stress-Related Behavioral Phenotypes
Contextual Fear Conditioning in Rodents
Contextual fear conditioning is a widely used behavioral paradigm to study fear memory, where an animal learns to associate a specific environment (the context) with an aversive stimulus, typically a mild foot shock. nih.gov The primary behavioral measure is "freezing," a species-specific defensive posture. nih.gov
Investigations using Antisauvagine-30 have explored the role of the CRF2 receptor in this form of learning. In one key study, the effects of intracerebroventricular (i.c.v.) administration of Antisauvagine-30 on shock-induced freezing were assessed in both wild-type mice and mice genetically lacking the CRF2 receptor (CRF2 knockout). The results indicated that Antisauvagine-30 significantly reduced the duration of freezing behavior in response to a shock. nih.gov Notably, this effect was observed equally in both wild-type and CRF2 knockout mice, suggesting that at the dose administered, the compound's effects on fear expression may not be mediated exclusively by the CRF2 receptor and could involve off-target effects, possibly at the CRF1 receptor. nih.gov The more selective CRF2 antagonist, astressin2-B, did not alter the freezing response in either genotype. nih.gov
Table 1: Effect of Antisauvagine-30 on Shock-Induced Freezing in Mice This table presents the duration of freezing behavior in wild-type (WT) and CRF2 knockout (KO) mice following i.c.v. administration of vehicle, Antisauvagine-30, or Astressin2-B.
Data are approximated from graphical representations in the source literature for illustrative purposes. nih.gov
Modulation of Anxiety-Like Behaviors
The role of the CRF2 receptor in anxiety is complex, with studies suggesting both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) functions. Antisauvagine-30 has been used in various animal models of anxiety, such as the elevated plus-maze (EPM), to dissect this role. The EPM test assesses anxiety-like behavior by measuring an animal's willingness to explore the open, exposed arms of the maze versus the enclosed, protected arms. nih.gov
Research has shown that direct injection of Antisauvagine-30 into the lateral septum (i.s.) of mice can prevent the increase in anxiety-like behavior that is typically observed after exposure to an immobilization stressor. nih.govnih.gov Stressed mice treated with a vehicle solution showed a significant reduction in the time spent in and the number of entries into the open arms of the EPM, indicative of an anxiogenic response. nih.gov Pre-treatment with Antisauvagine-30 completely prevented this stress-induced behavioral change, returning open-arm exploration to the levels of non-stressed control animals. nih.govnih.gov This finding suggests that endogenous CRF activity within the lateral septum, acting via CRF2 receptors, mediates stress-induced anxiety. nih.gov
Assessment of Stress-Enhanced Responses
Building on the findings in standard anxiety tests, Antisauvagine-30 has been instrumental in evaluating how the CRF2 system mediates the enhancement of defensive behaviors following a stressful event. Exposure to a stressor like immobilization can transiently increase anxiety-like responses in rodents. nih.gov
Studies have demonstrated that the administration of Antisauvagine-30 into the lateral septum effectively blocks these stress-enhanced responses. nih.govnih.gov For instance, mice subjected to one hour of immobilization exhibit significantly enhanced anxiety-like behavior 30 minutes after the stressor ends. nih.gov When Antisauvagine-30 was administered prior to the immobilization stress, this enhancement was completely abolished. The treatment did not affect locomotor activity, indicating a specific effect on the anxiety-like component of the behavior rather than general motor function. nih.gov These results provide strong evidence for a critical role of septal CRF2 receptors in mediating the acute anxiogenic consequences of stress. nih.gov
Table 2: Effect of Antisauvagine-30 on Stress-Induced Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) This table summarizes the behavioral changes in mice on the EPM following immobilization stress, with and without pre-treatment with Antisauvagine-30 injected into the lateral septum.
Investigations into Feeding Behavior and Metabolic Regulation
Influence on Food Intake
The CRF system is a known regulator of appetite and feeding, often mediating stress-induced anorexia (loss of appetite). The specific role of the CRF2 receptor in this process has been investigated using genetic and pharmacological models.
Studies in mice lacking the CRF2 receptor have shown that while baseline food intake is largely similar to wild-type mice, their response to stress-induced anorexia is altered. mdpi.com Specifically, CRF2 knockout mice did not exhibit the prolonged phase of anorexia that follows restraint stress, suggesting the CRF2 receptor is involved in the sustained suppression of food intake after a stressful event. mdpi.com In line with this, at least one study has reported that intracerebroventricular administration of Antisauvagine-30 partially reversed the anorexia induced by emotional stress in rats. mdpi.com These findings collectively point to the CRF2 receptor as a mediator of stress-induced changes in food intake.
Table 3: Role of CRF2 System in Feeding Behavior This table outlines findings from studies on the CRF2 receptor's influence on food intake, particularly under stressful conditions.
Modulation of Vasoactive Intestinal Peptide-Induced Effects
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide distribution in the central and peripheral nervous systems, involved in regulating functions such as metabolism, appetite, and gastrointestinal processes. nih.gov The interaction between the CRF system and VIP signaling pathways has been explored, although direct studies on the modulation of VIP effects by Antisauvagine-30 are not extensively documented in the available literature.
Research has shown that there is a functional relationship between CRF and VIP. For example, in the periphery, VIP signaling appears to act downstream of CRF receptor activation. nih.gov Studies have demonstrated that a VIP receptor antagonist can block the colonic motor responses induced by a peripheral injection of CRF, suggesting that CRF may exert some of its gastrointestinal effects through the release or action of VIP. nih.gov In the central nervous system, VIP has been shown to potentiate CRF-induced hormone secretion from the pituitary. nih.gov These findings indicate a clear interaction between the two peptide systems. However, these studies primarily investigated the effects of CRF in general, which has a higher affinity for the CRF1 receptor, and did not specifically use Antisauvagine-30 to isolate the role of the CRF2 receptor in modulating VIP-induced effects.
Impact on Glucose Metabolism and Insulin Sensitivity in Preclinical Models
Antisauvagine-30 Trifluoroacetate (B77799) Salt, as a Corticotropin-Releasing Factor 2 (CRF2) receptor antagonist, has been implicated in the regulation of neuronal energy balance. Studies examining the effects of CRF-related peptides on local cerebral glucose utilization (LCGU) provide evidence for the role of the CRF2 receptor in modulating brain metabolism. nih.gov Research has shown that CRF administration increases LCGU in several brain regions, including the hypothalamus, thalamus, cerebellum, and hippocampus. The use of antagonists and knockout mice in these studies suggests that this effect is mediated by the CRF2 receptor. nih.gov This indicates that by blocking the CRF2 receptor, Antisauvagine-30 can influence the patterns of metabolic changes in the brain induced by CRF-related peptides. nih.gov The data supports a distinct role for the CRF2 receptor pathway in the central regulation of neuronal glucose metabolism. nih.gov
Neurobiological Effects and Neurotransmitter System Interactions
Role in Corticotropin-Releasing Factor-Induced Serotonin (B10506) Release
Antisauvagine-30 is instrumental in elucidating the complex relationship between the CRF system and serotonergic pathways, which are critical for emotional behavior and stress responses. frontiersin.org The dorsal raphe nucleus (DRN), the primary source of serotonin (5-HT) in the forebrain, is densely innervated by CRF-containing fibers and expresses both CRF1 and CRF2 receptors. frontiersin.orgnih.gov CRF peptides can either increase or decrease serotonergic neuronal activity and release, with the specific outcome depending on factors like ligand concentration and the receptor subtype engaged. frontiersin.org As a selective CRF2 receptor antagonist, Antisauvagine-30 allows researchers to isolate and understand the specific contributions of this receptor to serotonin modulation. nih.gov
Dorsal Raphe Nucleus Mechanisms
The dorsal raphe nucleus (DR) is a key site where Antisauvagine-30 exerts its effects on the serotonin system. nih.gov Studies using the selective CRF2 receptor agonist Urocortin II (UII) in the DR of anesthetized rats have revealed a dual action on neurochemically identified neurons. nih.gov The inhibitory effects of UII on neuronal activity were successfully attenuated by Antisauvagine-30, confirming that the action is mediated through CRF2 receptors. nih.gov
These investigations suggest that CRF2 receptor activation on 5-HT neurons directly inhibits their activity, while activation on non-5-HT neurons (likely GABAergic interneurons) may indirectly excite 5-HT neurons through a process of disinhibition. nih.gov Antisauvagine-30 blocks these CRF2-mediated effects, thereby preventing both the direct inhibition and the indirect excitation of serotonergic neurons in the DR that would be triggered by a CRF2 agonist. nih.govjneurosci.org
| Agent Administered to Dorsal Raphe | Target Receptor | Effect on 5-HT Neuronal Activity | Blockade by Antisauvagine-30 | Reference |
| Urocortin II (low dose) | CRF2 | Inhibition | Yes | nih.gov |
| Urocortin II (high dose) | CRF2 | Activation (likely via disinhibition) | Yes | nih.gov |
Central Nucleus of the Amygdala Activity
The central nucleus of the amygdala (CeA) is another critical node in the brain's stress and anxiety circuits where CRF and serotonin interact. nih.govgrantome.com Serotonergic neurons originating from the dorsal raphe nucleus project to CRF-containing cells within the CeA. nih.gov This anatomical arrangement suggests that CRF may act presynaptically within the CeA to regulate the release of serotonin. nih.gov While direct studies administering Antisauvagine-30 to the CeA to measure serotonin release are limited, the known function of Antisauvagine-30 as a CRF2 antagonist points to its potential to modulate stress-induced serotonergic activity in this region by blocking the effects of endogenous CRF2-preferring ligands like urocortins.
Medial Prefrontal Cortex Serotonergic Modulation
The medial prefrontal cortex (mPFC) is a higher-order processing center that receives significant input from both the amygdala and the dorsal raphe nucleus. Research has demonstrated that CRF within the dorsal raphe nucleus acts via CRF2 receptors to increase the release of serotonin in the mPFC. nih.gov This finding directly implicates the CRF2 receptor in the modulation of serotonergic tone in the cortex.
Furthermore, studies have identified the presence of CRF2 receptors on presynaptic terminals in the PFC that originate from the basolateral amygdala (BLA). nih.gov The administration of Antisauvagine-30 into the PFC was found to enhance glutamate (B1630785) release from these terminals, suggesting that CRF2 receptors normally exert an inhibitory control over this pathway. nih.gov While this study focused on glutamate, the established link between DRN CRF2 receptors and mPFC serotonin release suggests a complex interplay where Antisauvagine-30 can influence cortical activity by modulating multiple neurotransmitter systems. nih.govnih.gov
CRF2 Receptor Mediation of Stress Responses
Antisauvagine-30 has been a key pharmacological tool in demonstrating the specific role of CRF2 receptors in mediating behavioral responses to stress. jneurosci.orgtocris.com In preclinical models, exposure to uncontrollable stress induces behavioral changes, such as learned helplessness. jneurosci.org The administration of Antisauvagine-30 directly into the dorsal raphe nucleus before exposure to uncontrollable stress was shown to dose-dependently block the development of these behavioral deficits. jneurosci.org In contrast, a CRF1 receptor antagonist administered in the same manner had no effect, strongly indicating that CRF2 receptors within the DRN are critical for mediating the consequences of uncontrollable stress. jneurosci.org
| Study Focus | Antagonist Used | Brain Region | Effect of Antagonist on Stress-Induced Behavior | Reference |
| Uncontrollable Stress | Antisauvagine-30 (CRF2) | Dorsal Raphe Nucleus | Blocked learned helplessness | jneurosci.org |
| Uncontrollable Stress | NBI27914 (CRF1) | Dorsal Raphe Nucleus | No effect | jneurosci.org |
| Stress-Enhanced Fear Conditioning | Antisauvagine-30 (CRF2) | Systemic/Unspecified | Prevented enhanced fear conditioning | tocris.comrndsystems.com |
| Shock-Induced Freezing | Antisauvagine-30 (CRF2) | Intracerebroventricular | Reduced freezing (effect also seen in CRF2 KO mice) | nih.gov |
Methodological Approaches in In Vivo Research
Intracerebroventricular (i.c.v.) Administration
Intracerebroventricular (i.c.v.) administration is a key technique used in preclinical studies of Antisauvagine-30, allowing for the direct delivery of the compound into the cerebral ventricles and subsequent distribution via the cerebrospinal fluid (CSF). plos.orgnih.gov This method bypasses the blood-brain barrier, ensuring that the peptide can reach its central targets. nih.gov
In practice, i.c.v. administration involves the stereotaxic implantation of a guide cannula into a lateral ventricle of the animal model, typically a rat or mouse. Following a recovery period, a smaller injection cannula is inserted through the guide, and a specific volume of the Antisauvagine-30 solution is infused. researchgate.net This procedure allows for precise control over the central administration of the compound.
Research utilizing i.c.v. administration of Antisauvagine-30 has been instrumental in exploring its role as a CRF2 receptor antagonist. For instance, studies in mice have shown that i.c.v. infusion of Antisauvagine-30 can reduce stress-induced behaviors such as freezing. researchgate.net However, these studies also highlight the importance of careful dose consideration, as higher concentrations of Antisauvagine-30 administered i.c.v. may lose their selectivity for the CRF2 receptor and interact with CRF1 receptors. researchgate.netresearchgate.net In rats, i.c.v. pretreatment with Antisauvagine-30 was used to investigate the role of CRF2 receptors in stress-induced drug self-administration, where it was found not to alter the seeking behavior, further delineating the specific pathways it modulates. somberslab.org
| Animal Model | Behavioral Test | Key Finding with Antisauvagine-30 | Reference |
|---|---|---|---|
| Mice | Shock-induced freezing | Reduced the duration of freezing behavior. | researchgate.net |
| Rats | Propofol (B549288) self-administration | Did not alter active nose-poke responses or propofol infusions. | somberslab.org |
Intra-hippocampal and Intra-dorsal Raphe Nucleus Injections
To investigate the region-specific effects of Antisauvagine-30, researchers have employed direct microinjections into discrete brain nuclei, such as the hippocampus and the dorsal raphe nucleus (DRN). This approach provides greater anatomical specificity compared to the more global effects of i.c.v. administration.
The intra-dorsal raphe nucleus (DRN) injection technique has been particularly informative. The DRN is a critical hub for serotonergic neurons and contains a high density of CRF2 receptors. nih.gov Studies have utilized stereotaxic surgery to accurately target the DRN for microinjection of Antisauvagine-30. In these experiments, Antisauvagine-30 was shown to block the effects of the CRF2 receptor agonist, Urocortin 2. nih.govnih.gov For example, the Urocortin 2-induced increase in serotonin efflux in the basolateral amygdala, a projection area of the DRN, was completely prevented by the prior intra-DRN administration of Antisauvagine-30. nih.gov This demonstrates a functional antagonism at CRF2 receptors within the DRN.
While direct intra-hippocampal injection of Antisauvagine-30 is a plausible experimental approach given the presence of CRF2 receptors in the hippocampus, specific published examples are less common. However, studies have shown that CRF can induce increases in local cerebral glucose utilization in the hippocampus, an effect suggested to be mediated by CRF2 receptors. springernature.com The methodology for intra-hippocampal injections is well-established, involving stereotaxic targeting of the hippocampus for the infusion of compounds. giffordbioscience.com This technique would be critical for dissecting the specific role of hippocampal CRF2 receptors in learning, memory, and anxiety, and how Antisauvagine-30 might modulate these functions.
In Vivo Microdialysis with High-Performance Liquid Chromatography
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in freely moving animals. researchgate.net When coupled with an analytical method like high-performance liquid chromatography (HPLC), it allows for the measurement of neurotransmitter concentrations and their metabolites. nih.gov
This methodology involves implanting a microdialysis probe into a target brain area. The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped. Neurotransmitters and other small molecules in the extracellular space diffuse across the membrane into the perfusate, creating a dialysate that can be collected and analyzed. HPLC is then used to separate the components of the dialysate, and electrochemical or mass spectrometry detectors quantify the levels of specific neurotransmitters like serotonin, dopamine, and their metabolites. nih.govnih.gov
In the context of Antisauvagine-30 research, in vivo microdialysis has been used to assess the functional consequences of CRF2 receptor blockade on neurotransmitter systems. For example, studies investigating the effects of the CRF2 agonist Urocortin 2 in the dorsal raphe nucleus used microdialysis to measure subsequent changes in serotonin levels in projection regions. nih.gov The ability of Antisauvagine-30 to block these Urocortin 2-induced changes in serotonin efflux provides strong evidence for its antagonist activity at CRF2 receptors that modulate serotonergic neuronal activity. nih.gov
| Brain Region of Probe Implantation | Measured Neurotransmitter | Observed Effect | Reference |
|---|---|---|---|
| Dorsal Raphe Nucleus (DRN) | Serotonin (5-HT) in the basolateral amygdala | Antisauvagine-30 blocked the Urocortin 2-induced increase in 5-HT efflux. | nih.gov |
Utilization of Genetic Knockout Models (e.g., CRF2 Receptor Knockout Mice)
The use of genetic knockout models, particularly mice lacking the CRF2 receptor (CRF2 knockout mice), has been a pivotal methodological approach in confirming the specificity of Antisauvagine-30's actions. researchgate.net These models provide a powerful tool to distinguish between effects mediated by the CRF2 receptor and potential off-target effects.
In a typical study design, both wild-type and CRF2 knockout mice receive i.c.v. administrations of Antisauvagine-30 and are then subjected to various behavioral tests. researchgate.net The rationale is that if Antisauvagine-30's effects are solely mediated by the CRF2 receptor, then the compound should have no effect in mice that lack this receptor.
One key study found that Antisauvagine-30 reduced shock-induced freezing behavior to a similar extent in both wild-type and CRF2 knockout mice. researchgate.net This surprising result indicated that at the dose used, the anxiolytic-like effects of Antisauvagine-30 were not, in fact, mediated by the CRF2 receptor. It was suggested that at higher concentrations, Antisauvagine-30 might exert its effects through the CRF1 receptor, a notion supported by its binding affinity at higher concentrations. plos.orgresearchgate.net This research underscores the critical importance of using knockout models to validate the mechanism of action of pharmacological tools like Antisauvagine-30.
Autoradiography for Receptor Distribution in Brain Tissues
Autoradiography is a technique used to visualize the distribution of receptors within tissue sections. In the context of Antisauvagine-30, this method has been used to map the location of CRF2 receptors in the brain by using a radiolabeled form of the compound.
The process involves synthesizing a version of Antisauvagine-30 that is tagged with a radioactive isotope, such as Iodine-125 (¹²⁵I), creating ¹²⁵I-Antisauvagine-30. Thin slices of brain tissue are then incubated with this radioligand. The ¹²⁵I-Antisauvagine-30 binds to the CRF2 receptors present in the tissue. After washing away the unbound radioligand, the tissue sections are placed against a photographic film or a sensitive phosphor screen. The radioactive emissions from the bound ¹²⁵I-Antisauvagine-30 expose the film, creating an image that reveals the density and distribution of the CRF2 receptors. nih.gov
Early studies successfully used ¹²⁵I-Antisauvagine-30 to demonstrate its high affinity and specific binding to CRF2 receptors in membrane homogenates from various rat brain structures. This confirmed that ¹²⁵I-Antisauvagine-30 is a valuable tool for characterizing the anatomical distribution of CRF2 receptors, providing a map that can be correlated with the functional effects observed in in vivo studies.
Comparative Analysis with Other Crfr Antagonists
Differentiation from CRF1 Selective Antagonists (e.g., Antalarmin)
A primary distinction lies in receptor selectivity. Antisauvagine-30 is a peptide antagonist that preferentially binds to and inhibits CRF2 receptors. caymanchem.comtocris.com In contrast, Antalarmin is a non-peptide small molecule antagonist with high affinity and selectivity for the CRF receptor type 1 (CRF1). wikipedia.orgtocris.compatsnap.com This fundamental difference in receptor preference dictates their distinct biological activities and applications in preclinical research.
Antalarmin functions by blocking the CRF1 receptor, thereby reducing the release of adrenocorticotropic hormone (ACTH) in response to stress. wikipedia.orgoup.com Studies show it can suppress CRF-induced ACTH secretion and block anxiety-like behaviors in animal models. tocris.compnas.org Its development has been focused on its potential as a treatment for stress-related psychiatric disorders like depression and anxiety. nih.gov Conversely, Antisauvagine-30's investigation centers on elucidating the physiological roles of the CRF2 receptor. caymanchem.comnih.gov While both compounds modulate the stress response, they do so by targeting different receptor subtypes, making them tools for dissecting the specific functions of CRF1 and CRF2 pathways.
Comparison with Other CRF2 Antagonists (e.g., Astressin2-B, Astressin)
Within the class of CRF receptor antagonists, Antisauvagine-30's characteristics are often benchmarked against Astressin and Astressin2-B. While all are peptide antagonists, they exhibit significant differences in their potency and selectivity for CRF receptor subtypes.
Astressin is considered a potent, non-selective CRF antagonist, binding with high affinity to CRF1 and both major isoforms of the CRF2 receptor (CRF2α and CRF2β). medchemexpress.comtocris.comnih.gov In contrast, Antisauvagine-30 demonstrates marked selectivity for the CRF2 receptor. nih.gov Studies using transfected HEK 293 cells showed that Antisauvagine-30 had a 340-fold higher selectivity for the mouse CRF2β receptor over the rat CRF1 receptor. nih.gov Binding assays have quantified this preference, reporting dissociation constant (Kd) values of 1.4 nM for mouse CRF2β and 153.6 nM for rat CRF1 receptors. tocris.comrndsystems.com Astressin, by comparison, exhibited similar high affinity for both rat CRF1 (Kd = 5.7 nM) and mouse CRF2β (Kd = 4.0 nM). nih.govnih.gov
Future Directions in Antisauvagine 30 Trifluoroacetate Salt Research
Elucidation of Refined Ligand-Receptor Structural Determinants
A critical avenue for future research lies in the detailed molecular elucidation of the interaction between Antisauvagine-30 and the CRFR2. While it is known that Antisauvagine-30 is an N-terminally truncated analog of sauvagine (B13155) and that its selectivity for CRFR2 is a key feature, the precise structural determinants of this specificity are not fully resolved. oup.comnih.gov Early research indicated that the juxtamembrane domain of the receptor is crucial for the selectivity of Antisauvagine-30. researchgate.net
Future studies will likely employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to obtain high-resolution structures of the Antisauvagine-30-CRFR2 complex. These investigations will build upon initial studies that used chimeric receptors to map regions responsible for ligand selectivity. researchgate.net Understanding the exact conformational changes induced by antagonist binding is essential. For instance, it has been suggested that members of the CRF family assume distinct structures when interacting with CRFR1 and CRFR2. researchgate.net Refining our knowledge of these structural nuances will be instrumental in designing next-generation antagonists with improved properties.
The development of novel photoactivatable analogs of Antisauvagine-30 represents another promising direction, allowing for covalent labeling and identification of binding pockets within the receptor. researchgate.net Furthermore, the synthesis and characterization of radiolabeled versions, such as ¹²⁵I-Antisauvagine-30, have already proven to be high-affinity tools for specifically labeling and characterizing CRFR2 in various tissues, including distinct brain regions. nih.gov Future work will likely leverage these tools for more dynamic and in-situ binding studies.
Table 1: Binding Affinities of CRF Ligands at Human CRF Receptors
| Ligand | hCRF₁ Receptor Kᵢ (nM) | hCRF₂ₐ Receptor Kᵢ (nM) | hCRF₂ᵦ Receptor Kᵢ (nM) |
|---|---|---|---|
| Sauvagine | 0.71 | 0.31 | 0.26 |
| K41498 | 425 | 0.61 | 0.58 |
| Astressin | 0.42 | 1.1 | 0.7 |
This interactive table presents the inhibitor constants (Kᵢ) of various CRF receptor ligands, including the parent compound of Antisauvagine-30 (Sauvagine), at different human CRF receptor subtypes. Data sourced from preclinical studies. nih.gov
Development of Novel Peptidic and Non-Peptidic CRFR2 Antagonists Inspired by Antisauvagine-30
The structural framework of Antisauvagine-30 serves as a foundational template for the rational design of new CRFR2 antagonists. While effective as a research tool, the peptidic nature of Antisauvagine-30 limits its therapeutic potential due to poor pharmacokinetic properties. researchgate.net Building on the principles learned from Antisauvagine-30, researchers have developed other peptidic antagonists with modifications aimed at enhancing stability and duration of action.
A notable example is Astressin₂-B, which incorporates a lactam bridge to introduce conformational constraints, resulting in a longer duration of action in vivo compared to Antisauvagine-30. researchgate.netjci.org Another analog, K41498, also demonstrates high selectivity for CRFR2. nih.govjci.org Future efforts in peptide design will likely focus on further optimizing these characteristics, potentially through the incorporation of unnatural amino acids, cyclization strategies, and other chemical modifications to improve metabolic stability and bioavailability.
A significant leap forward will be the development of non-peptidic CRFR2 antagonists. The success in developing orally available, small-molecule antagonists for the CRFR1 has paved the way for similar endeavors targeting CRFR2. The detailed structural information from ligand-receptor studies on Antisauvagine-30 will be invaluable for in silico screening and the rational design of small molecules that can mimic the binding and antagonistic action of the peptide. The development of such compounds would represent a major breakthrough for the potential clinical translation of CRFR2-targeted therapies.
Advanced Preclinical Investigations into Neurocircuitry and Behavioral Regulation
Antisauvagine-30 has been instrumental in beginning to unravel the role of CRFR2 in behavior, particularly in the context of stress, anxiety, and addiction. researchgate.netfrontiersin.org Preclinical studies have shown that administration of Antisauvagine-30 can produce anxiolytic-like effects in various animal models. researchgate.netresearchgate.net For instance, it has been shown to reduce conditioned freezing and increase exploration in the elevated plus-maze test. researchgate.net
Future research will need to employ more sophisticated neurobiological techniques to map the precise circuits through which CRFR2 activation, and its blockade by Antisauvagine-30, modulates behavior. The use of optogenetics and chemogenetics will allow for cell-type-specific manipulation of CRFR2-expressing neurons within defined brain regions, such as the ventral tegmental area (VTA), dorsal raphe nucleus (DRN), and lateral septum. nih.govtandfonline.com This will provide a much finer level of detail than has been possible with direct microinjections of Antisauvagine-30.
For example, while studies have implicated CRFR2 in the VTA in stress-induced cocaine seeking, the specific inputs and outputs of these neurons remain to be fully characterized. tandfonline.com Similarly, the seemingly contradictory findings where both CRFR2 activation and antagonism can produce anxiolytic effects highlight the complexity of the underlying neurocircuitry. nih.gov Future investigations will aim to resolve these discrepancies by examining the role of CRFR2 in different neuronal populations and under varying stress conditions.
Table 2: Effects of Antisauvagine-30 in Preclinical Behavioral Models
| Behavioral Model | Species | Observed Effect of Antisauvagine-30 | Interpretation |
|---|---|---|---|
| Conditioned Freezing | Rat | Dose-dependent reduction in freezing | Anxiolytic-like |
| Elevated Plus Maze | Rat | Increased entries and time in open arms | Anxiolytic-like |
| Defensive-Withdrawal Test | Rat | Facilitated exploratory activity | Anxiolytic-like |
| Cocaine Seeking (Stress-Induced Reinstatement) | Rat | No effect on reinstatement when administered into the VTA | CRFR1, not CRFR2, in the VTA mediates this effect |
This interactive table summarizes the behavioral effects of Antisauvagine-30 in several preclinical models of anxiety and addiction. Data sourced from preclinical studies. researchgate.nettandfonline.com
Exploration of Antisauvagine-30 Trifluoroacetate (B77799) Salt in Emerging Research Areas (e.g., inflammation, cardiovascular function in preclinical models)
The expression of CRFR2 extends beyond the central nervous system, suggesting roles in peripheral physiology. Emerging research has implicated the CRF system in inflammation and cardiovascular function, opening new avenues for investigation using Antisauvagine-30. nih.govjnmjournal.org
In the context of inflammation, CRF family peptides can exert both pro- and anti-inflammatory effects, which appear to be dependent on the receptor subtype and tissue context. jnmjournal.org For example, urocortins acting via CRFR2 have been shown to increase the output of interleukin-6 (IL-6) from aortic smooth muscle cells. oup.com Antisauvagine-30 can be used to dissect the specific contribution of CRFR2 to these inflammatory processes in various preclinical models of inflammatory diseases, such as inflammatory bowel disease or arthritis. jnmjournal.org
The cardiovascular system is another area of growing interest. nih.gov Activation of CRFR2 by its endogenous ligands, the urocortins, generally leads to vasodilation, decreased blood pressure, and has been suggested to have cardioprotective effects. nih.govjnmjournal.org Preclinical studies have shown that peripheral administration of Antisauvagine-30 can block the delay in gastric emptying induced by CRFR2 agonists, a model often used to assess peripheral CRF receptor activity. jci.orgnih.gov Future studies will likely use Antisauvagine-30 in preclinical models of heart failure, myocardial infarction, and hypertension to clarify the therapeutic potential of antagonizing CRFR2 in cardiovascular disease. nih.gov
Integration with "Omics" Methodologies (e.g., Phosphoproteomics) in Preclinical Studies
To gain a systems-level understanding of Antisauvagine-30's effects, future research will increasingly integrate "omics" technologies. windows.net Phosphoproteomics, the large-scale study of protein phosphorylation, is particularly well-suited for this purpose as it can provide a snapshot of the signaling pathways that are activated or inhibited downstream of receptor antagonism. nih.gov
While direct phosphoproteomic studies involving Antisauvagine-30 are yet to be widely published, the groundwork has been laid. It is known that CRFR2 is a G protein-coupled receptor that can signal through pathways such as the cyclic AMP (cAMP)/protein kinase A (PKA) pathway. oup.com By treating relevant cell types or tissues from preclinical models with Antisauvagine-30 and then performing quantitative phosphoproteomics, researchers can identify novel downstream targets and signaling nodes. This approach can reveal previously unknown mechanisms of action and biomarkers of CRFR2 activity.
Integrating phosphoproteomics with other omics data, such as transcriptomics and proteomics, will provide a multi-layered view of the cellular response to CRFR2 blockade. This will be crucial for understanding the long-term adaptive changes that occur in response to chronic CRFR2 antagonism and for identifying potential off-target effects. Such comprehensive, data-rich approaches will be essential for advancing our fundamental knowledge of Antisauvagine-30's mechanism of action and for prioritizing future research directions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
